1-cyclopropyl-1H-imidazole-2-carboxylic acid
Description
1-Cyclopropyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with a cyclopropyl group at the 1-position and a carboxylic acid moiety at the 2-position. Its molecular formula is C₇H₈N₂O₂, with a calculated molecular weight of 152.15 g/mol.
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
1-cyclopropylimidazole-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)6-8-3-4-9(6)5-1-2-5/h3-5H,1-2H2,(H,10,11) |
InChI Key |
NEQPAUNWVDEDNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CN=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Parameters:
-
Temperature : 80–120°C
-
Solvent : DMF or DMSO
-
Catalyst : None required, though acetic acid may accelerate cyclization.
-
Yield : 60–75% after hydrolysis.
Table 1: Cyclization Reaction Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100°C | Maximizes ring closure |
| Reaction Time | 10–14 hours | Balances completion vs. decomposition |
| Solvent Polarity | High (DMF/DMSO) | Enhances solubility of intermediates |
This method’s primary advantage lies in its simplicity, but challenges include competing side reactions (e.g., over-alkylation) and the need for stringent pH control during hydrolysis.
Alkylation of Imidazole Precursors
Alkylation strategies introduce the cyclopropyl group to pre-formed imidazole derivatives. A prominent example involves the reaction of 1H-imidazole-2-carboxylic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, with the carboxylic acid group acting as a directing moiety.
Reaction Mechanism:
Table 2: Alkylation Conditions and Outcomes
| Reagent | Conditions | Yield | Purity |
|---|---|---|---|
| Cyclopropyl bromide | K₂CO₃, DMF, 80°C, 6h | 65% | ≥95% |
| Cyclopropyl tosylate | NaH, THF, 0°C, 2h | 72% | 90% |
Notably, the use of tosylate derivatives improves electrophilicity, reducing reaction times and enhancing yields. However, steric hindrance from the cyclopropyl group may necessitate elevated temperatures or phase-transfer catalysts.
Carboxylation of Cyclopropylimidazole
Post-functionalization via carboxylation offers a modular route. This method involves treating 1-cyclopropyl-1H-imidazole with carbon dioxide under high-pressure conditions (20–50 bar) in the presence of a palladium catalyst. The carboxylic acid group is introduced regioselectively at the 2-position due to the electron-donating effect of the cyclopropyl substituent.
Critical Factors:
-
Catalyst : Pd(OAc)₂ with 1,10-phenanthroline ligands.
-
CO₂ Pressure : 30 bar optimal for balancing reactivity and safety.
-
Solvent : Tetrahydrofuran (THF) or dioxane.
Table 3: Carboxylation Efficiency
| Catalyst System | Pressure (bar) | Yield | Selectivity |
|---|---|---|---|
| Pd(OAc)₂/Phenanthroline | 30 | 55% | 98% |
| NiCl₂/Zn | 50 | 40% | 85% |
While palladium-based systems achieve superior selectivity, nickel alternatives provide cost advantages for large-scale applications.
Oxidation of Imidazole-2-Carboxaldehyde
Adapting methodologies from related compounds, oxidation of 1-cyclopropyl-1H-imidazole-2-carboxaldehyde using hydrogen peroxide (H₂O₂) represents a viable pathway. This one-step reaction occurs in aqueous media at room temperature over 72 hours, achieving near-quantitative yields (97.5%).
Reaction Protocol:
Advantages:
-
Minimal purification required (simple filtration).
-
No metal catalysts, reducing contamination risks.
Limitations:
Microwave-Assisted Synthesis
Recent advances leverage microwave irradiation to accelerate reaction kinetics. For instance, cyclopropylimidazole derivatives synthesized via microwave heating at 150°C for 20 minutes achieve 85–90% yields, compared to 60–75% under conventional reflux. This method enhances regioselectivity by rapidly reaching high temperatures, minimizing side reactions.
Table 4: Conventional vs. Microwave Synthesis
| Method | Time | Yield | Energy Input |
|---|---|---|---|
| Conventional reflux | 12h | 65% | High |
| Microwave | 20min | 88% | Moderate |
Microwave conditions are particularly advantageous for scaling up production while maintaining low impurity profiles.
Catalytic Additives and Regioselectivity
Regioselectivity challenges in imidazole functionalization are mitigated using catalytic additives. Glutamic acid, when added to ethanol-based reaction mixtures, stabilizes transition states through hydrogen bonding, directing carboxylation to the 2-position with 94% selectivity. Similarly, ionic liquids like [BMIM][BF₄] improve cyclopropyl group incorporation by enhancing substrate solubility.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols; reactions may require catalysts or specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
Antimicrobial Applications
One of the most significant applications of 1-cyclopropyl-1H-imidazole-2-carboxylic acid is its role as an inhibitor of metallo-β-lactamases (MBLs), which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics.
Case Study: Structure-Activity Relationship
Research has demonstrated that specific substitutions on the imidazole ring significantly affect the inhibitory potency against MBLs. For instance, a derivative with optimized substituents displayed potent synergistic effects when combined with meropenem, reversing resistance mechanisms in engineered bacterial strains .
Antitumor Activity
This compound has also been investigated for its antitumor properties. Recent studies indicate that compounds derived from this structure exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Efficacy Against Breast Cancer
In vitro assays demonstrated that derivatives of this compound significantly reduced the viability of MDA-MB-231 breast cancer cells with IC50 values around 5 µM. This suggests potential for further development into therapeutic agents for breast cancer treatment .
Green Chemistry and Synthesis
The synthesis of this compound can be approached through eco-friendly methods, aligning with contemporary trends in green chemistry. Efficient synthetic routes not only reduce waste but also improve yield and purity, making the compound more accessible for research and application.
Synthesis Techniques
Recent advancements have focused on using sustainable reagents and conditions to synthesize imidazole derivatives, thus enhancing their appeal in pharmaceutical development .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table summarizes key structural and physicochemical differences between 1-cyclopropyl-1H-imidazole-2-carboxylic acid and related imidazole derivatives:
Physicochemical and Pharmacological Properties
Lipophilicity and Solubility :
- The cyclopropyl substituent in the target compound balances rigidity and moderate hydrophobicity, contrasting with the highly lipophilic benzyl group in the benzyl analog . The pyrimidinyl derivative (C₁₄H₁₅N₅O₂) exhibits lower solubility due to its larger aromatic system .
- The carboxylic acid at position 2 in the target compound may exhibit different acidity (pKa ~3–4) compared to position 4 derivatives (pKa ~4–5), influencing ionization and solubility .
Biological Activity :
- Imidazole-2-carboxylic acid derivatives are explored as angiotensin II receptor antagonists (e.g., analogs in ), where substituent size and polarity modulate receptor binding . The pyrimidinyl analog () may target kinases due to its extended planar structure .
Biological Activity
1-Cyclopropyl-1H-imidazole-2-carboxylic acid (CPICA) is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.
CPICA is characterized by its unique structure, which includes a cyclopropyl group and an imidazole ring. The molecular formula is , and it has a molecular weight of 152.15 g/mol. The compound's structural features contribute to its interaction with various biological targets.
CPICA exhibits multiple mechanisms of action, primarily through its interaction with enzymes and receptors:
- Enzyme Inhibition : CPICA acts as an inhibitor for certain metallo-β-lactamases (MBLs), which are enzymes that confer antibiotic resistance in Gram-negative bacteria. Studies have shown that CPICA derivatives can enhance the efficacy of carbapenem antibiotics by inhibiting MBLs, particularly the Verona Integron-encoded MBLs (VIMs) .
- Antiviral Activity : Similar compounds in the imidazole family have demonstrated antiviral properties, suggesting that CPICA may also exhibit activity against viral targets through mechanisms such as enzyme inhibition or interference with viral replication processes .
Structure-Activity Relationship (SAR)
Research on CPICA has focused on optimizing its structure to enhance biological activity:
- Substituent Variations : Modifications at the 1-position of the imidazole ring have been shown to significantly affect the inhibitory potency against MBLs. For instance, certain substituents improve binding affinity and selectivity for bacterial targets .
- Cyclopropyl Influence : The presence of the cyclopropyl group may enhance lipophilicity and facilitate membrane penetration, which is crucial for the compound's antibacterial activity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of CPICA and its derivatives:
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| MBL Inhibition | VIM-type MBLs | 0.55 | |
| Synergistic Antibiotic | Meropenem against E. coli | Synergistic effect | |
| Antiviral Potential | Various viral targets | TBD |
Case Studies
Q & A
Q. What safety protocols are essential for handling this compound in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
